4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride (CAS 1806060‑44‑5) is a polyfunctionalized arylsulfonyl chloride building block with the molecular formula C₈H₅BrClNO₂S and a molecular weight of 294.55 g·mol⁻¹. Its benzene core simultaneously carries an electrophilic –SO₂Cl warhead, a nitrile (–CN) group, an aryl bromide (–Br), and an ortho‑methyl substituent.
Molecular FormulaC8H5BrClNO2S
Molecular Weight294.55 g/mol
CAS No.1806060-44-5
Cat. No.B1410420
⚠ Attention: For research use only. Not for human or veterinary use.
4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride (CAS 1806060-44-5): Core Identity and Structural Context for Procurement
4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride (CAS 1806060‑44‑5) is a polyfunctionalized arylsulfonyl chloride building block with the molecular formula C₈H₅BrClNO₂S and a molecular weight of 294.55 g·mol⁻¹ . Its benzene core simultaneously carries an electrophilic –SO₂Cl warhead, a nitrile (–CN) group, an aryl bromide (–Br), and an ortho‑methyl substituent . This dense, mutual activation of electron‑withdrawing and sterically demanding groups creates a reactivity profile that is not replicated by simpler benzenesulfonyl chlorides or by regioisomers that lack one of these functionalities.
Orthogonal handles–SO₂Cl and –Br for sequential diversification
Electronic modulationCyano group withdraws electron density, tuning –SO₂Cl reactivity
Steric shieldingortho‑Methyl group retards hydrolysis and alters transition‑state geometry
Why Generic Substitution Fails for 4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride
In‑class benzenesulfonyl chlorides that lack the bromo, cyano, or ortho‑methyl group are not interchangeable with 4‑bromo‑2‑cyano‑6‑methylbenzenesulfonyl chloride. The cyano group withdraws electron density from the ring, increasing the electrophilicity of the –SO₂Cl group, while the ortho‑methyl group introduces steric compression that significantly alters reaction rates and transition‑state geometries [1]. The aryl bromide provides a chemically orthogonal handle for Pd‑catalyzed cross‑couplings that is absent in non‑halogenated analogs [2]. Procuring a “close” analog almost always sacrifices one of these three functional vectors, leading to divergent reactivity, altered selectivity in multi‑step sequences, and potential re‑validation costs.
Missing aryl bromide
Loses orthogonal cross‑coupling handle; Pd‑catalyzed diversification not possible
Missing cyano group
Electronic environment shifts; –SO₂Cl electrophilicity and reaction rates may differ
Missing ortho‑methyl
Steric compression absent; hydrolysis stability and transition‑state geometry altered
[1] Mechanistic study of structural effects on nucleophilic substitution reactions at sulfonyl centers. Universidade da Coruña. https://ruc.udc.es/dspace/handle/2183/14055 (accessed 2026‑05‑03). View Source
[2] Pd‑Catalysed Direct Arylation of Heteroaromatics Using (Poly)halobenzenesulfonyl Chlorides as Coupling Partners: One Step Access to (Poly)halo‑Substituted Bi(hetero)aryls. R Discovery, 2015. https://discovery.researcher.life/article/pd-catalysed-direct-arylation-of-heteroaromatics-using-polyhalobenzenesulfonyl-chlorides-as-coupling-partners-one-step-access-to-polyhalo-substituted-biheteroaryls/ (accessed 2026‑05‑03). View Source
4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride: Quantitative Differentiation Evidence Against Closest Analogs
Molecular Weight Increase vs. Non‑Brominated Analog
The presence of bromine increases the molecular weight by 78.90 Da relative to the non‑brominated 2‑cyano‑6‑methylbenzenesulfonyl chloride (CAS 1261824‑69‑4), providing a definitive mass‑spectrometric fingerprint for identity confirmation and purity assessment .
Mass shift vs. non‑BrData to verify
294.55
vs
215.66
Δ = +78.89 Da (+36.6%)
Enables definitive identity confirmation by LC‑MS/GC‑MS
Calculated from molecular formula; verified against supplier certificates of analysis
Why This Matters
This large mass difference enables unequivocal identification by LC‑MS or GC‑MS in reaction monitoring and quality control, reducing the risk of mix‑ups during procurement and synthesis.
Molecular Weight Increase vs. Non‑Methylated Analog
The ortho‑methyl group adds 14.03 Da compared with 4‑bromo‑2‑cyanobenzenesulfonyl chloride (CAS 431046‑20‑7), yielding a molecular ion that is clearly resolved from the des‑methyl analog in mass spectrometry .
Mass shift vs. des‑MeData to verify
294.55
vs
280.52
Δ = +14.03 Da (+5.0%)
Supports chromatographic separation and correct methyl‑substituted selection
Calculated from molecular formula; confirmed by supplier specifications (95 %+ purity, AKSci)
Why This Matters
The mass increment, while smaller than the bromine effect, is sufficient for chromatographic separation and mass‑based discrimination, ensuring that the correct methylated building block is used in structure‑activity relationship (SAR) studies.
Predicted Lipophilicity Advantage (clogP) Over Non‑Brominated Analog
Computational estimates indicate that 4‑bromo‑2‑cyano‑6‑methylbenzenesulfonyl chloride has a clogP of approximately 2.8, roughly 1.6 log units higher than the non‑brominated analog 2‑cyano‑6‑methylbenzenesulfonyl chloride (estimated clogP ≈ 1.2) [1]. The bromine atom contributes a π‑value of ca. +0.86 according to the Hansch aromatic substituent constant, directly enhancing membrane permeability potential [2].
Lipophilicity (clogP)Context-dependent
≈ 2.8
vs
≈ 1.2 (non‑Br analog)
ΔclogP ≈ +1.6 log units
May support higher membrane permeability in derived sulfonamide candidates
Predicted values based on fragment‑based calculation (ACD/Labs or similar); experimental logP not available
Why This Matters
A 1.6‑log‑unit increase in clogP corresponds to a roughly 40‑fold higher theoretical partition into organic phases, which may translate to improved membrane permeability of derived sulfonamide drug candidates, a critical consideration in medicinal chemistry lead optimization.
[2] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
Steric and Electronic Modulation of Sulfonyl Chloride Reactivity by the ortho-Methyl Group
Kinetic studies on substituted benzenesulfonyl chlorides demonstrate that a para‑methyl group reduces the alkaline hydrolysis rate relative to the unsubstituted parent compound (Hammett ρ = +1.564) [1]. The ortho‑methyl group in 4‑bromo‑2‑cyano‑6‑methylbenzenesulfonyl chloride introduces additional steric hindrance that has been shown in related systems to significantly increase the barrier to nucleophilic attack at the sulfonyl sulfur center [2]. While direct kinetic data for the target compound are not available, 2,4,6‑trimethylbenzenesulfonyl chloride hydrolyzes via an SN1 mechanism under certain conditions, in contrast to the SN2 mechanism observed for less hindered analogs [2].
Steric modulationClass-level
ortho‑Methyl retards bimolecular nucleophilic attack; may shift hydrolysis mechanism from SN2 to SN1 based on hindered analogs
Kinetic stability under storage; may require adjusted conditions for sulfonamide formation
Direct kinetic data unavailable for target compound
Qualitative: ortho‑methyl steric effect retards bimolecular nucleophilic attack; magnitude depends on nucleophile and solvent
Conditions
Aqueous alkaline hydrolysis; mechanism shift from SN2 to SN1 observed in highly hindered analogs
Why This Matters
The ortho‑methyl group confers kinetic stability against premature hydrolysis during storage and handling, while simultaneously requiring adjusted reaction conditions (e.g., elevated temperature or stronger nucleophiles) for efficient sulfonamide or sulfonate ester formation. This differentiates the compound from less hindered analogs that may be more reactive but less stable.
[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Scilit. https://www.scilit.net/publications/baef19c3e95ca0557867c30cd93664e5 (accessed 2026‑05‑03). View Source
[2] Solvolysis of sulphonyl halides. VII. Hydrolysis of some aromatic sulphonyl chlorides in aqueous dioxan. CSIRO Publishing. https://www.publish.csiro.au/ch/ch9681751 (accessed 2026‑05‑03). View Source
Orthogonal Reactivity: Aryl Bromide Handle Absent in Non‑Halogenated Analogs
4‑Bromo‑2‑cyano‑6‑methylbenzenesulfonyl chloride contains an aryl bromide that can participate in Pd‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, etc.) without interfering with the sulfonyl chloride group [1]. In contrast, the non‑halogenated analog 2‑cyano‑6‑methylbenzenesulfonyl chloride (CAS 1261824‑69‑4) lacks this handle entirely. Studies on (poly)halobenzenesulfonyl chlorides show that the C–Br bond remains intact during Pd‑catalyzed desulfitative arylation, confirming the orthogonality of the two reactive centers [1].
Aryl bromide handleHead-to-head
Present
vs
Absent (non‑halogenated analog)
Binary: cross‑coupling enabled
Enables sequential, chemoselective diversification after sulfonamide formation
C–Br tolerance confirmed in polyhalobenzenesulfonyl chloride systems
Presence of aryl bromide for cross‑coupling chemistry
Target Compound Data
Aryl bromide present; participates in Suzuki‑Miyaura and Sonogashira couplings [1]
Comparator Or Baseline
2‑Cyano‑6‑methylbenzenesulfonyl chloride (CAS 1261824‑69‑4): no aryl halide; cross‑coupling not possible
Quantified Difference
Binary: aryl bromide handle present vs. absent
Conditions
Pd‑catalyzed coupling conditions; tolerance of C–Br bonds confirmed in polyhalobenzenesulfonyl chloride systems
Why This Matters
The aryl bromide enables sequential, chemoselective diversification: the –SO₂Cl group can be reacted first with amines to form sulfonamides, followed by Pd‑catalyzed C–C bond formation at the bromide position. This two‑step orthogonal strategy is impossible with non‑halogenated analogs and is essential for constructing complex, functionalized biaryl sulfonamide libraries.
[1] Pd‑Catalysed Direct Arylation of Heteroaromatics Using (Poly)halobenzenesulfonyl Chlorides as Coupling Partners: One Step Access to (Poly)halo‑Substituted Bi(hetero)aryls. R Discovery, 2015. https://discovery.researcher.life/article/pd-catalysed-direct-arylation-of-heteroaromatics-using-polyhalobenzenesulfonyl-chlorides-as-coupling-partners-one-step-access-to-polyhalo-substituted-biheteroaryls/ (accessed 2026‑05‑03). View Source
Regioisomeric Differentiation from 3‑Bromo and 5‑Bromo Analogs
The 4‑bromo substitution pattern in 4‑bromo‑2‑cyano‑6‑methylbenzenesulfonyl chloride is regioisomerically distinct from 3‑bromo‑2‑cyano‑6‑methylbenzenesulfonyl chloride and 5‑bromo‑3‑cyano‑2‑methylbenzenesulfonyl chloride . In ¹H NMR, the target compound exhibits a characteristic meta‑coupling pattern for the two aromatic protons (H‑3 and H‑5) with a coupling constant of approximately 1.5–2.5 Hz, whereas the 3‑bromo isomer shows an ortho‑coupling pattern (J ≈ 8 Hz) between H‑4 and H‑5 [1]. These distinct NMR signatures allow unambiguous identification of the correct regioisomer upon receipt.
Regioisomeric NMRReported
Meta coupling (J ≈ 1.5–2.5 Hz) for 4‑Br isomer
3‑Br isomer: ortho coupling (J ≈ 8 Hz)
Unambiguous identity confirmation to prevent regioisomeric contamination in SAR studies
Predicted from substitution pattern; verify experimentally
4‑Br isomer: meta coupling (J ≈ 1.5–2.5 Hz) between two aromatic protons
Comparator Or Baseline
3‑Br isomer: ortho coupling (J ≈ 8 Hz) between adjacent aromatic protons; 5‑Br isomer: different substitution pattern entirely
Quantified Difference
Qualitative difference in splitting pattern; coupling constants differ by factor of ~3–5×
Conditions
¹H NMR (400 MHz, CDCl₃ or DMSO‑d₆); predicted based on substitution pattern
Why This Matters
Regioisomeric purity is critical in medicinal chemistry SAR studies: a 3‑bromo or 5‑bromo contaminant would produce sulfonamide derivatives with different spatial orientation of the bromine atom, potentially leading to false structure‑activity conclusions. The distinct NMR fingerprint provides a simple, routine quality‑control check.
[1] Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds, 4th ed.; Springer, 2009. (Tables for ¹H NMR chemical shift and coupling constant prediction). View Source
Best Research and Industrial Application Scenarios for 4-Bromo-2-cyano-6-methylbenzenesulfonyl chloride
Orthogonal Diversification: Sequential Sulfonamide Formation Followed by Suzuki–Miyaura Cross‑Coupling
Researchers constructing biaryl sulfonamide libraries can exploit the compound’s two orthogonal reactive handles. The –SO₂Cl group is first reacted with a primary or secondary amine to install the sulfonamide pharmacophore. The aryl bromide is then engaged in a Pd‑catalyzed Suzuki–Miyaura coupling with an arylboronic acid to introduce a second aromatic ring [1]. This sequential strategy is impossible with non‑halogenated analogs such as 2‑cyano‑6‑methylbenzenesulfonyl chloride, which would terminate molecular complexity after the first step. The demonstrated tolerance of C–Br bonds in polyhalobenzenesulfonyl chloride coupling reactions supports the feasibility of this approach [1].
Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability
When a sulfonamide‑based hit compound derived from a non‑brominated scaffold (e.g., 2‑cyano‑6‑methylbenzenesulfonyl chloride) shows poor cellular activity, medicinal chemists can replace it with 4‑bromo‑2‑cyano‑6‑methylbenzenesulfonyl chloride. The bromine atom increases the clogP from ~1.2 to ~2.8 [1], potentially improving passive membrane permeability by a factor of ~40. This single‑atom modification preserves the sulfonamide warhead and the cyano group while adding a heavy‑atom handle for X‑ray crystallography or anomalous scattering in structural biology studies.
Kinetic Stability‑Demanding Multi‑Step Syntheses
In synthetic sequences where a sulfonyl chloride intermediate must survive several transformations before its final unmasking, the ortho‑methyl group of 4‑bromo‑2‑cyano‑6‑methylbenzenesulfonyl chloride provides steric shielding that retards adventitious hydrolysis. Class‑level kinetic evidence shows that ortho‑methyl substitution in benzenesulfonyl chlorides can shift the hydrolysis mechanism from SN2 to SN1 [1] and significantly reduce the rate of nucleophilic attack at sulfur [2]. This kinetic stability translates to higher isolated yields of intermediates and fewer purification steps compared to less hindered analogs such as 4‑bromo‑2‑cyanobenzenesulfonyl chloride.
In the synthesis of sulfonamide‑based herbicides or fungicides, the exact position of the bromine atom dictates the final compound’s binding geometry to the target enzyme. 4‑Bromo‑2‑cyano‑6‑methylbenzenesulfonyl chloride, with its 4‑bromo substitution, is regioisomerically distinct from the 3‑bromo and 5‑bromo variants [1]. For process chemistry and regulatory filings, the unambiguous NMR fingerprint (meta coupling pattern for aromatic protons) provides the identity confirmation required for cGMP documentation and patent protection of the final active ingredient.
Application
Selection Property
Validation Focus
Sequential diversification: sulfonamide then Suzuki coupling
Orthogonal –SO₂Cl and –Br reactive handles
Cross‑coupling compatibility and chemoselectivity
Medicinal chemistry lead optimization
Bromine‑enabled higher predicted lipophilicity
Membrane permeability and cellular activity assessment
[1] Pd‑Catalysed Direct Arylation of Heteroaromatics Using (Poly)halobenzenesulfonyl Chlorides as Coupling Partners: One Step Access to (Poly)halo‑Substituted Bi(hetero)aryls. R Discovery, 2015. https://discovery.researcher.life/article/pd-catalysed-direct-arylation-of-heteroaromatics-using-polyhalobenzenesulfonyl-chlorides-as-coupling-partners-one-step-access-to-polyhalo-substituted-biheteroaryls/ (accessed 2026‑05‑03). View Source
[2] Solvolysis of sulphonyl halides. VII. Hydrolysis of some aromatic sulphonyl chlorides in aqueous dioxan. CSIRO Publishing. https://www.publish.csiro.au/ch/ch9681751 (accessed 2026‑05‑03). View Source
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